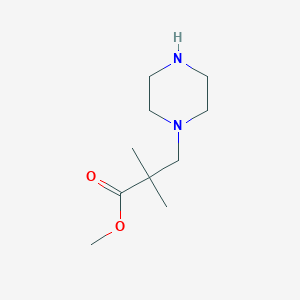

Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate

Description

The study of heterocyclic compounds is a cornerstone of modern drug discovery, and among these, nitrogen-containing rings are particularly prominent. mdpi.com Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate emerges from this context as a molecule whose value is derived primarily from its potential as a versatile building block for the synthesis of more elaborate, biologically active molecules.

In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them recurring motifs in a wide range of therapeutic agents. researchgate.net The piperazine (B1678402) ring is a quintessential example of such a scaffold. rsc.orgresearchgate.net It is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, a feature that imparts a unique set of physicochemical properties. researchgate.netnih.gov These properties, including basicity, solubility, and conformational flexibility, make the piperazine moiety an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The piperazine ring's structure allows for substitution at its two nitrogen atoms, enabling chemists to fine-tune a molecule's interaction with biological targets and improve characteristics like water solubility and oral bioavailability. researchgate.netnih.gov Consequently, the piperazine scaffold is a key component in numerous FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases. mdpi.comnbinno.comresearchgate.net

Similarly, the propanoate moiety, a simple carboxylic acid ester, is a common feature in organic synthesis and drug design. Ester groups can influence a molecule's polarity and ability to cross biological membranes. They can also serve as prodrugs, undergoing metabolic hydrolysis by esterase enzymes to release an active carboxylic acid, a strategy that can enhance bioavailability. researchgate.net

Table 1: Examples of Marketed Drugs Containing the Piperazine Moiety This table illustrates the broad therapeutic application of the piperazine scaffold.

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) |

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Vortioxetine | Antidepressant |

| Clozapine | Antipsychotic |

| Cetirizine | Antihistamine |

Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate is primarily recognized for its role as a key synthetic intermediate and building block. cymitquimica.comnih.gov In the landscape of pharmaceutical research and development, such intermediates are fundamental units from which more complex and often biologically active molecules are assembled. nbinno.com The strategic use of well-defined building blocks simplifies synthetic pathways and accelerates research timelines. nbinno.com

The structure of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate offers several points for chemical modification. The secondary amine on the piperazine ring provides a reactive site for N-alkylation or N-arylation, allowing for the attachment of various functional groups. researchgate.net The methyl ester of the propanoate tail can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding the synthetic possibilities. The gem-dimethyl group on the alpha-carbon provides steric bulk, which can influence the molecule's conformation and interaction with biological targets. This combination of features makes the compound a versatile precursor for creating libraries of new chemical entities for screening in drug discovery programs.

Table 2: Chemical Properties of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate Note: Data often corresponds to the dihydrochloride (B599025) salt form of the compound.

| Property | Value |

| IUPAC Name | methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate |

| CAS Number | 1198178-56-1 (dihydrochloride) chemenu.com |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Dihydrochloride Formula | C₁₀H₂₂Cl₂N₂O₂ chemenu.com |

| Dihydrochloride Weight | 273.2 g/mol chemenu.com |

The study of piperazine derivatives in medicine is not a recent phenomenon. The parent compound, piperazine, was initially introduced as an anthelmintic agent. wikipedia.org However, its derivatives soon became a major focus of drug development. The synthesis of N-aryl and N-alkyl piperazines became a common strategy in the mid-20th century, leading to the discovery of major drug classes, including antihistamines and antipsychotics. mdpi.comnih.gov

The development of synthetic methods to create substituted piperazines has been a continuous area of research. Early methods often involved the reaction of diethanolamine (B148213) with aniline (B41778) derivatives. mdpi.com Over time, more sophisticated and efficient synthetic routes have been developed, including reductive amination, Buchwald-Hartwig amination, and various cyclization strategies to construct the piperazine ring itself. mdpi.comnih.gov The synthesis of piperazine-substituted esters, specifically, has been pursued to create intermediates for a wide range of biologically active compounds. Research has focused on developing efficient routes to produce these esters with high purity and, where applicable, with specific stereochemistry, as seen in the synthesis of 3-substituted piperazine-2-acetic acid esters from amino acids. nih.govresearchgate.net

The structural motifs present in Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate continue to attract significant academic and industrial interest. The piperazine ring remains one of the most frequently utilized heterocycles in drug discovery. mdpi.com Current research often focuses on expanding the chemical diversity of piperazine-containing molecules. While substitutions at the nitrogen atoms are well-established, there is a growing emphasis on developing methods for the C-H functionalization of the piperazine ring's carbon atoms. mdpi.com This approach allows for the creation of novel three-dimensional structures that were previously difficult to access, potentially leading to drugs with improved selectivity and novel mechanisms of action. mdpi.com

Piperazine derivatives are being actively investigated in numerous therapeutic areas, including as kinase inhibitors for cancer, modulators of G protein-coupled receptors (GPCRs) for central nervous system disorders, and as agents against infectious diseases. researchgate.netresearchgate.netnih.gov The hybridization of the piperazine scaffold with other privileged structures, such as benzofuran, is a current strategy aimed at designing novel kinase inhibitors. nih.gov This continued exploration underscores the enduring utility of the piperazine scaffold in the search for new medicines. nih.gov

The primary objective of this article is to provide a focused, scientific overview of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, a compound whose importance is defined by its role in chemical synthesis rather than as an end-product. The scope is strictly limited to its chemical context, the established significance of its constituent piperazine and propanoate moieties, its utility as a synthetic building block, and the historical and current research trends surrounding related structures. By contextualizing this specific molecule within the broader principles of medicinal chemistry and organic synthesis, this analysis highlights its potential value in the ongoing development of novel and complex chemical entities for research.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKYFZUEQZIOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,2 Dimethyl 3 Piperazin 1 Yl Propanoate and Its Analogues

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate typically involve the sequential formation of the ester and the introduction of the piperazine (B1678402) moiety. The order of these steps can be varied to accommodate different starting materials and reaction conditions.

Esterification Processes for 2,2-Dimethylpropanoic Acid Derivatives

The formation of the methyl ester group is a critical step in the synthesis of the target compound. This is typically achieved through the esterification of a corresponding carboxylic acid precursor, such as 2,2-dimethyl-3-piperazin-1-yl-propanoic acid. The general principles of acid-catalyzed esterification, often referred to as Fischer esterification, are well-established. This reaction involves the treatment of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. abo.firesearchgate.net

The choice of catalyst is crucial for achieving high yields and favorable reaction kinetics. While traditional homogeneous catalysts like sulfuric acid are effective, heterogeneous solid acid catalysts are gaining prominence due to their ease of separation and recyclability. mdpi.comresearchgate.net For instance, zirconium-based solid acids have demonstrated high activity in the esterification of benzoic acids with methanol. mdpi.com Similarly, polymer-supported sulphonic acid catalysts have been shown to be active and stable in the esterification of propanoic acid with methanol. abo.firesearchgate.net

The reaction conditions, including temperature and the molar ratio of reactants, also play a significant role. Kinetic studies on the esterification of propanoic acid with methanol have been conducted to optimize these parameters for maximal conversion. abo.firesearchgate.net Alternative esterification methods that proceed under milder, non-acidic conditions have also been developed. One such method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as a condensing agent, which allows for the esterification of carboxylic acids with alcohols under weak basic conditions. sci-hub.st Another green chemistry approach involves the use of dimethyl carbonate as both a reagent and a solvent, promoted by a catalyst system such as potassium carbonate and a phase-transfer catalyst. researchgate.net

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Strong acid (e.g., H₂SO₄) | Reflux in methanol | Inexpensive, widely applicable | Harsh conditions, potential for side reactions |

| Solid Acid Catalysis | Zirconium or polymer-based | Varies with catalyst | Catalyst is recyclable, milder conditions | Catalyst preparation can be complex |

| DMTMM Condensation | DMTMM, N-methylmorpholine | Room temperature | Mild conditions | Reagent cost can be high |

Introduction of the Piperazine Ring: Mechanistic Considerations and Reaction Conditions

The incorporation of the piperazine ring is a key step in forming the core structure of the target molecule. This can be accomplished through several well-established C-N bond-forming reactions, with the choice of method often depending on the nature of the precursor.

One of the most common methods is the nucleophilic substitution of a suitable leaving group by piperazine. researchgate.netresearchgate.net This typically involves a precursor such as methyl 2,2-dimethyl-3-halopropanoate (where the halogen is chlorine, bromine, or iodine). Piperazine, acting as a nucleophile, displaces the halide to form the desired product. The reaction is often carried out in a polar aprotic solvent and may be facilitated by the use of a non-nucleophilic base to scavenge the hydrogen halide byproduct. To minimize the formation of the double-addition product, an excess of piperazine is often employed. mdpi.com

Another powerful and widely used technique is reductive amination . mdpi.comnih.gov This method is particularly useful when starting from a precursor containing a carbonyl group, such as methyl 2,2-dimethyl-3-oxopropanoate. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate upon reaction of the ketone with piperazine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. mdpi.comorganic-chemistry.orgnih.gov Reductive amination is a cornerstone of medicinal chemistry due to its broad applicability and operational simplicity. nih.gov

Precursor Chemistry and Building Block Derivatization

The synthesis of methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate can also be approached through the strategic modification of carefully chosen precursors and building blocks.

Synthesis from 2,2-Dimethyl-3-oxopropanoate Precursors

Methyl 2,2-dimethyl-3-oxopropanoate is a valuable precursor for the synthesis of the target compound. As mentioned previously, this keto-ester can undergo reductive amination with piperazine to directly yield methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate. mdpi.comnih.gov The synthesis of methyl 2,2-dimethyl-3-oxopropanoate itself can be achieved through methods such as the Claisen condensation of appropriate ester precursors.

Utilization of 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoic acid in Related Syntheses

The use of protected amino acids as building blocks offers a versatile approach to the synthesis of complex molecules. researchgate.netsemanticscholar.orgnih.govnih.govorgsyn.org In the context of the target compound, a plausible synthetic route would involve the use of 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoic acid. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions at other parts of the molecule.

A potential synthetic sequence could involve the esterification of the Boc-protected amino acid to give methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate. Subsequent removal of the Boc protecting group under acidic conditions would yield the free amine, which could then be cyclized with a suitable bis-electrophile to form the piperazine ring. Alternatively, the carboxylic acid of the Boc-protected amino acid could be activated and coupled with a mono-protected piperazine, followed by esterification of the carboxylic acid and deprotection of the piperazine nitrogen.

Advanced Synthetic Strategies and Coupling Reactions

Modern organic synthesis offers a range of advanced strategies and coupling reactions that can be applied to the synthesis of piperazine-containing compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have become indispensable tools for the formation of C-N bonds. mdpi.com This reaction could potentially be used to couple a suitably functionalized 2,2-dimethylpropanoate derivative with piperazine.

N-Alkylation and N-Acylation Approaches for Piperazine Functionalization

N-alkylation and N-acylation are fundamental methods for the functionalization of the piperazine ring, allowing for the introduction of a wide array of substituents. mdpi.com In the context of synthesizing Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, N-alkylation is the key transformation.

One common approach involves the direct alkylation of piperazine or a mono-protected piperazine derivative with a suitable alkylating agent. researchgate.net For the target molecule, this would typically involve an alkyl halide such as methyl 2,2-dimethyl-3-bromopropanoate. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine acts as the nucleophile. To control selectivity and avoid dialkylation, it is often advantageous to use a large excess of piperazine or to employ a mono-protected piperazine, such as N-Boc-piperazine. mdpi.com The protecting group can then be removed in a subsequent step.

Another powerful N-alkylation technique is reductive amination. mdpi.comnih.gov This method would involve the reaction of piperazine with a corresponding aldehyde, methyl 2,2-dimethyl-3-oxopropanoate, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced to form the desired C-N bond. nih.gov

N-acylation, while not directly leading to the target molecule, is a crucial related reaction for creating amide analogues or for introducing protecting groups. Reagents such as acyl chlorides or anhydrides react readily with the piperazine nitrogen to form amides.

Table 1: Comparison of N-Alkylation Methods for Piperazine Functionalization

| Method | Alkylating/Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Methyl 2,2-dimethyl-3-halopropanoate | Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF), RT to 80°C | Simple procedure, readily available starting materials. | Risk of dialkylation, may require protecting groups for selectivity. |

| Reductive Amination | Methyl 2,2-dimethyl-3-oxopropanoate | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE), RT | High selectivity for mono-alkylation, mild conditions. | Requires synthesis of the corresponding aldehyde, which may be unstable. |

| N-Acylation | Acyl Halides, Anhydrides | Base (e.g., Et₃N), Solvent (e.g., DCM), 0°C to RT | High-yielding, fast reaction. | Forms amide bond, not the C-N single bond of the target molecule. |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig reaction) in Piperazine Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction is primarily used for the synthesis of N-aryl piperazines, where a C(sp²)-N bond is formed between an aryl halide or triflate and a piperazine nitrogen. wikipedia.orgnih.gov

While not the most direct route to an N-alkyl derivative like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, the Buchwald-Hartwig reaction is invaluable for creating analogues where the piperazine ring is attached to an aromatic or heteroaromatic system. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, Cs₂CO₃). youtube.com

The development of successive generations of ligands has significantly broadened the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of aryl and heteroaryl halides with various amines, including piperazine, under increasingly mild conditions. nih.gov Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. acsgcipr.org

Table 2: Key Parameters in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

| Parameter | Examples | Role in Reaction | Optimization Considerations |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytically active Pd(0). | Loading can be optimized to balance cost and reaction rate. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. youtube.com | Choice of ligand depends on the substrates; sterically hindered ligands are often effective. youtube.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates the catalytic cycle. | The strength and solubility of the base can significantly impact the reaction outcome. |

| Substrates | Aryl bromides, chlorides, triflates | The electrophilic partner in the coupling reaction. | Reactivity order is typically I > OTf > Br > Cl. |

Multicomponent Reaction Approaches (e.g., Ugi-type reactions) for Piperazine-Based Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com

For the synthesis of piperazine-based scaffolds, a variation known as the split-Ugi reaction is particularly relevant. nih.gov This modified protocol is suitable for bis-secondary diamines like piperazine. It allows for the regioselective desymmetrization of the piperazine core in one step, generating a scaffold where one nitrogen is acylated and the other is alkylated. nih.gov This approach provides a versatile entry point for creating diverse libraries of piperazine derivatives. While not directly yielding the target compound, the resulting scaffold can be further modified to introduce the desired 2,2-dimethylpropanoate side chain.

The Ugi reaction is highly valued for its efficiency and ability to generate a wide range of structurally diverse molecules, making it a key tool in drug discovery and medicinal chemistry. nih.gov

Displacement Reactions Involving Halogenated Intermediates

The synthesis of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate can be efficiently achieved through the nucleophilic displacement of a halogenated precursor. This method is a direct and widely used strategy for forming C-N bonds.

The key intermediate for this synthesis would be a methyl or ethyl 2,2-dimethyl-3-halopropanoate (e.g., the bromo or chloro derivative). Piperazine, acting as a nucleophile, displaces the halide in an S_N2-type reaction. To achieve mono-alkylation and prevent the formation of the disubstituted product, an excess of piperazine is often used. Alternatively, a mono-protected piperazine, such as N-Boc- or N-Cbz-piperazine, can be employed, followed by a deprotection step. mdpi.com The reaction is typically conducted in a polar aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed during the reaction.

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing synthetic routes is critical for both laboratory-scale research and potential large-scale production. For the synthesis of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate and its analogues, several factors can be fine-tuned to improve yields and efficiency.

In N-alkylation reactions , the choice of solvent, base, and temperature plays a significant role. For instance, using a non-nucleophilic base can prevent side reactions with the alkylating agent. The molar ratio of piperazine to the alkyl halide is a key parameter to control the degree of substitution; a large excess of piperazine favors mono-alkylation. mdpi.com

For palladium-catalyzed couplings , optimization involves screening different combinations of ligands, bases, and palladium sources. nih.gov The catalyst loading is another critical parameter; minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. The development of solvent-free or aerobic reaction conditions for Buchwald-Hartwig aminations represents a significant step towards greener and more efficient processes. nih.gov

In multicomponent reactions , the reaction conditions, including solvent and temperature, can be adjusted to maximize the yield of the desired product. The order of addition of the components can also influence the outcome.

Table 3: General Optimization Strategies for Piperazine Synthesis

| Synthetic Method | Parameter to Optimize | Desired Outcome | Example |

|---|---|---|---|

| N-Alkylation | Molar ratio of reactants | Maximize mono-alkylation, minimize dialkylation. | Using a 5-10 fold excess of piperazine. |

| Buchwald-Hartwig Amination | Ligand/Catalyst System | Increase reaction rate and yield, broaden substrate scope. | Screening bulky phosphine ligands like XPhos and SPhos. nih.gov |

| Displacement Reaction | Base and Solvent | Improve reaction rate and prevent side reactions. | Using K₂CO₃ in DMF at elevated temperatures. |

| General | Purification Method | Improve purity and isolated yield. | Column chromatography vs. crystallization or distillation. |

Stereoselective Synthesis of Chiral Analogues (if applicable to 2,2-dimethylpropanoate)

Stereochemistry is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. For the specific compound Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, the propanoate side chain itself is achiral due to the presence of two methyl groups at the C2 position, resulting in a quaternary, non-stereogenic center.

However, stereoselectivity becomes highly relevant when considering analogues with chiral centers on the piperazine ring. The synthesis of enantiomerically pure substituted piperazines is an active area of research. nih.gov Methodologies for achieving this include:

Starting from a Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key ring-forming or functionalization step.

Diastereoselective Reactions: Introducing a second stereocenter into a molecule that already contains one, allowing for separation of the resulting diastereomers. For example, the diastereoselective alkylation of a chiral piperazine precursor can be used to install a second substituent with a defined stereochemical relationship to the first. clockss.org

These strategies allow for the synthesis of stereochemically diverse libraries of piperazine-containing compounds, which is crucial for exploring structure-activity relationships. nih.gov While not directly applicable to the achiral propanoate side chain of the title compound, these principles are essential for the development of its chiral analogues.

Chemical Reactions and Transformations of Methyl 2,2 Dimethyl 3 Piperazin 1 Yl Propanoate

Reactivity of the Ester Moiety

The methyl ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into a range of other functional groups.

The ester moiety can be readily transformed through hydrolysis or transesterification.

Hydrolysis: Under either acidic or basic conditions, the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, 2,2-dimethyl-3-piperazin-1-yl-propanoic acid. This reaction is fundamental for creating derivatives that require a carboxylic acid starting point. For instance, similar piperazine-containing esters can be oxidized (a term sometimes used for hydrolysis in broader contexts) to form the parent acid.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate can be converted into different esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters). This process is valuable for modifying the steric and electronic properties of the molecule or for introducing specific ester groups required for subsequent synthetic steps.

The reaction of the ester with various nucleophiles provides a direct route to a wide array of derivatives.

Amidation: Direct amidation with primary or secondary amines, often facilitated by heat or catalysis, converts the methyl ester into the corresponding amide. researchgate.net This reaction is a cornerstone of medicinal chemistry for building complex molecules and is highly effective for methyl esters in poly(2-oxazoline) side chains. researchgate.net The secondary nitrogen of the piperazine (B1678402) ring itself does not typically interfere if the reaction conditions are controlled.

Reduction: The ester can be reduced to the primary alcohol, 2,2-dimethyl-3-piperazin-1-yl-propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which is a common reaction for ester groups. nih.gov

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. This involves a double addition of the Grignard reagent to the ester carbonyl.

Table 1: Key Transformations of the Ester Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (R' group) |

| Amidation | R'R''NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Transformations Involving the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is tertiary and integrated into the propanoate chain. The nitrogen at position 4, however, is a secondary amine, making it a key site for nucleophilic reactions and derivatization.

The secondary amine of the piperazine ring is readily functionalized, a common strategy in the synthesis of pharmaceutical compounds. mdpi.com

N-Alkylation: This reaction involves the substitution of the hydrogen on the secondary amine with an alkyl group, typically by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting acid. ambeed.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another important method for N-alkylation. mdpi.com

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. core.ac.uk This forms an amide bond and is a common method for introducing a wide variety of substituents. For example, reaction with sulfonyl chlorides yields sulfonamides, a functional group present in many bioactive molecules. nih.gov

Table 2: Examples of N-Derivatization of the Piperazine Moiety

| Reaction Type | Reagent Example | Derivative Class |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpiperazine |

| N-Arylation | 2-Chloropyrimidine | N-Arylpiperazine mdpi.com |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpiperazine |

| N-Sulfonylation | Dansyl Chloride | N-Sulfonylpiperazine nih.gov |

The bifunctional nature of the piperazine ring (specifically the two nitrogen atoms, one of which is available for reaction) can be exploited to construct more complex heterocyclic systems. By reacting the secondary amine with reagents containing two electrophilic centers, new rings can be fused to the piperazine core. For instance, reaction with α,β-unsaturated esters can lead to further annulation products. The synthesis of complex piperazine-containing scaffolds is a significant area of research in medicinal chemistry. organic-chemistry.orgmdpi.com

Chemical Modifications at the Propanoate Backbone and Side Chains

Direct modification of the carbon backbone of the 2,2-dimethyl-3-(piperazin-1-yl)propanoate is generally challenging due to the lack of reactive functional groups. The C-H bonds of the alkyl chain are relatively inert.

The most significant feature of the backbone is the quaternary carbon atom at the C-2 position, created by the two methyl groups. This gem-dimethyl substitution provides considerable steric hindrance around the adjacent C-1 (carbonyl) and C-3 (methylene) positions. This steric bulk can influence the reactivity of the ester and the piperazine nitrogen, potentially slowing down reaction rates compared to less hindered analogues. While direct functionalization like halogenation is possible under radical conditions, it often lacks selectivity. Therefore, modifications to the backbone are more practically achieved by first transforming the ester group (as described in section 3.1) into a more reactive handle, such as an alcohol, which can then undergo further reactions like oxidation or conversion to a leaving group. st-andrews.ac.uk

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The core structure of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate presents multiple sites for chemical modification, making it an attractive scaffold for developing new therapeutic agents. nih.govresearchgate.neteurekaselect.com Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different chemical modifications to a lead compound influence its biological activity. nih.govbenthamdirect.com These studies guide the optimization of the compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, derivatization strategies primarily focus on the piperazine ring, the propanoate moiety, and the dimethyl-substituted backbone.

The versatile nature of the piperazine ring allows for a wide range of chemical transformations. nih.govresearchgate.net The two nitrogen atoms within the piperazine ring are key handles for derivatization. nih.gov The secondary amine (N-4) is a common site for substitution, allowing for the introduction of various functional groups to probe the steric and electronic requirements of the target receptor or enzyme. benthamdirect.com Additionally, the ester group of the propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. Modifications to the 2,2-dimethyl group are less common but can be explored to investigate the impact of steric bulk on activity.

A hypothetical SAR study could involve the synthesis of a library of analogs by modifying these key positions. For instance, the N-4 position of the piperazine ring could be acylated, alkylated, or arylated to introduce a variety of substituents. The methyl ester could be converted to a series of amides with different amines to explore the hydrogen bonding potential in this region of the molecule. The following table illustrates a potential derivatization strategy and the resulting hypothetical biological activity data.

Table 1: Hypothetical Structure-Activity Relationship Data for Derivatives of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate

| Compound ID | R1 (at N-4 of Piperazine) | R2 (at Propanoate Moiety) | In Vitro Potency (IC₅₀, nM) |

| 1 | H | -OCH₃ | 500 |

| 2a | -CH₃ | -OCH₃ | 250 |

| 2b | -CH₂CH₃ | -OCH₃ | 300 |

| 2c | -CH₂Ph | -OCH₃ | 150 |

| 2d | -C(O)Ph | -OCH₃ | 80 |

| 3a | H | -OH | 800 |

| 3b | H | -NH₂ | 600 |

| 3c | H | -NHCH₃ | 450 |

| 3d | H | -N(CH₃)₂ | 700 |

| 4a | -C(O)Ph | -NHCH₃ | 50 |

| 4b | -CH₂Ph | -NHCH₃ | 120 |

Modification at the N-4 position of the piperazine ring: Introduction of substituents at the N-4 position generally leads to an increase in potency. An acyl group, such as benzoyl (Compound 2d ), appears to be more favorable than small alkyl or larger benzyl groups (Compounds 2a , 2b , 2c ), suggesting a potential hydrogen bond acceptor or a specific hydrophobic interaction in this region is beneficial for activity.

Modification of the propanoate moiety: Conversion of the methyl ester (Compound 1 ) to the corresponding carboxylic acid (Compound 3a ) or primary amide (Compound 3b ) results in a decrease in potency. However, the introduction of a methyl amide (Compound 3c ) shows improved activity over the primary amide, indicating that a certain degree of substitution is tolerated and may be beneficial. The dimethyl amide (Compound 3d ) shows a drop in activity, suggesting steric hindrance may be a limiting factor.

Combined modifications: The combination of favorable modifications at both the N-4 position of the piperazine and the propanoate moiety can lead to a significant enhancement in potency. For example, Compound 4a , which incorporates the N-benzoyl group and the methyl amide, exhibits the highest potency in this hypothetical series.

These derivatization strategies and the resulting SAR data provide a roadmap for the rational design of more potent analogs of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate. Further exploration of a wider range of substituents at both the N-4 and the propanoate positions would be necessary to fully elucidate the SAR and to optimize the lead compound for further development.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, the expected signals would correspond to the protons of the methyl ester, the gem-dimethyl group, the methylene bridge, and the piperazine (B1678402) ring. The piperazine ring protons often exhibit complex splitting patterns due to conformational dynamics in solution, such as chair-to-chair interconversion. rsc.orgnih.gov The chemical shifts are influenced by the electronic effects of the neighboring nitrogen atoms and the ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, typically found in the downfield region of the spectrum (around 170-175 ppm), and the carbons of the piperazine ring. st-andrews.ac.uklibretexts.org The quaternary carbon atom bearing the gem-dimethyl groups and the carbons of the methyl groups will also have characteristic chemical shifts. docbrown.infodocbrown.info

The following tables outline the predicted chemical shifts for the proton and carbon nuclei of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, based on data from analogous structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH₃ (ester) | 3.6 - 3.7 | Singlet |

| -C(CH₃)₂ | 1.1 - 1.3 | Singlet |

| -CH₂-N (bridge) | 2.3 - 2.5 | Singlet |

| Piperazine ring (-CH₂-N-CH₂-) | 2.4 - 2.9 | Multiplet |

| Piperazine ring (-CH₂-NH-CH₂-) | 2.7 - 3.1 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 173 - 177 |

| O-CH₃ (ester) | 51 - 53 |

| -C(CH₃)₂ | 40 - 45 |

| -C(CH₃)₂ | 22 - 25 |

| -CH₂-N (bridge) | 60 - 65 |

| Piperazine ring (-CH₂-N-CH₂-) | 53 - 56 |

| Piperazine ring (-CH₂-NH-CH₂-) | 45 - 48 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

In a typical mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ in the case of electrospray ionization) corresponding to its molecular weight.

The fragmentation of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate under mass spectrometric conditions is expected to proceed through characteristic pathways for both the piperazine and the ester moieties. nih.govxml-journal.net Cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway for piperazine derivatives, leading to characteristic fragment ions. core.ac.ukresearchgate.net The ester group can undergo fragmentation through pathways such as McLafferty rearrangement or cleavage of the bonds adjacent to the carbonyl group.

Expected Key Fragment Ions

| m/z | Proposed Fragment Structure |

|---|---|

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [M-COOCH₃]⁺ | Loss of the carbomethoxy group |

| Piperazine ring fragments | Ions corresponding to the cleavage of the piperazine ring |

| [C₄H₉N]⁺ (m/z 71) | Fragment from the piperazine ring |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the separation and purity assessment of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate. These methods are crucial for quality control in synthetic processes, allowing for the quantification of the main compound and the detection of any impurities. unodc.org

Reversed-phase HPLC is a commonly used mode for the analysis of piperazine derivatives. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For compounds like piperazine that lack a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry can be used. researchgate.netjocpr.com

Vibrational Spectroscopy Applications (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will also produce strong bands in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching vibration of the secondary amine in the piperazine ring is expected to appear as a medium-intensity band in the region of 3200-3500 cm⁻¹. scispace.comresearchgate.net C-H stretching vibrations from the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong signals in the Raman spectrum. For this compound, the C-C skeletal vibrations and symmetric C-H stretching modes would be prominent. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (piperazine) | Stretching | 3200 - 3500 |

| C-H (alkane) | Stretching | 2800 - 3000 |

| C=O (ester) | Stretching | 1730 - 1750 |

| N-H (piperazine) | Bending | 1550 - 1650 |

| C-O (ester) | Stretching | 1000 - 1300 |

Theoretical and Computational Studies on Methyl 2,2 Dimethyl 3 Piperazin 1 Yl Propanoate and Its Structural Motifs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing ground-state properties, molecular orbitals, and reactive sites.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its optimized ground-state geometry. This process minimizes the total energy of the molecule to predict the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a variety of ground-state properties can be calculated. These include the total electronic energy, dipole moment, and vibrational frequencies. The vibrational analysis is crucial as it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the prediction of its infrared (IR) and Raman spectra.

Table 1: Exemplary Ground State Properties of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate Calculated by DFT

| Property | Hypothetical Calculated Value | Description |

| Total Energy (Hartree) | -845.12345 | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | 2.5 | A measure of the net molecular polarity arising from the charge distribution. |

| Lowest Vibrational Frequency (cm⁻¹) | 45.2 | The lowest normal mode of vibration; a positive value indicates a stable energy minimum. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring, reflecting their electron-donating capability. The LUMO would likely be distributed over the carbonyl group of the propanoate ester, which is the primary electron-accepting region.

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is changed. wikipedia.orgfaccts.de They are used to identify the most nucleophilic and electrophilic sites within a molecule with greater precision than a simple orbital visualization. wikipedia.orgnih.gov

f(r)+ indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)- indicates the propensity of a site to donate an electron (electrophilic attack).

f(r)0 is used for predicting sites susceptible to radical attack.

For the title compound, Fukui function analysis would likely identify the N4 nitrogen of the piperazine ring as the primary site for electrophilic attack (highest f(r)- value) and the carbonyl carbon of the ester group as the main site for nucleophilic attack (highest f(r)+ value).

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron donation. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron acceptance. |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; indicates chemical stability. |

| Fukui Index | Atom | Predicted Reactivity |

| Max f+ | Carbonyl Carbon | Most likely site for nucleophilic attack. |

| Max f- | N4-Piperazine Nitrogen | Most likely site for electrophilic attack. |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. scienceopen.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, an MEP map would show negative potential concentrated around the carbonyl oxygen of the ester and, to a lesser extent, the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net The most negative region would likely be associated with the carbonyl oxygen due to its high electronegativity and lone pairs. Positive potential would be found around the hydrogen atoms, particularly the one on the secondary amine of the piperazine (N-H), making it a potential hydrogen bond donor. This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. scienceopen.com

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a flexible molecule like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate is heavily dependent on its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the possible conformations and their relative energies.

The piperazine ring typically adopts a chair conformation, which is its most stable form. ijcce.ac.ir However, boat and twist-boat conformations are also possible, though generally higher in energy. ijcce.ac.ir In N-substituted piperazines, the substituent can occupy either an axial or equatorial position. For N-acyl piperazines, there is often a preference for the axial conformation due to steric and electronic effects, a phenomenon known as pseudoallylic strain. nih.gov In the case of the title compound, the propanoate group attached to the nitrogen introduces this type of interaction, which would be a key factor in its conformational preference.

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the behavior of a molecule over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the observation of dynamic processes. nih.govresearchgate.net

An MD simulation of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, typically in a solvent like water to mimic physiological conditions, would reveal the stability of its different conformations. It would show how the piperazine ring interconverts between chair and boat forms, the flexibility of the propanoate side chain, and the stability of intramolecular interactions, such as hydrogen bonds. By analyzing the trajectory of the simulation, one can determine the most populated conformational states and the timescales of transitions between them. This provides a more realistic picture of the molecule's behavior than static calculations alone and is crucial for predicting how it might interact with other molecules, such as biological receptors. nih.govresearchgate.net

In Silico Prediction of Biological Target Interactions and Ligand Binding

In the realm of modern drug discovery, in silico computational methods are indispensable for the early-stage evaluation of potential therapeutic compounds. These techniques allow for the prediction of how a molecule like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate might interact with biological systems, thereby guiding further experimental studies. By simulating interactions at a molecular level, researchers can identify likely biological targets, predict binding affinities, and build models that correlate a compound's structure with its activity. This computational pre-assessment is crucial for prioritizing candidates and minimizing the time and resources invested in compounds with a low probability of success. nih.gov The application of these predictive tools to Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate can provide significant insights into its pharmacological potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. For Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, this process would involve generating a three-dimensional model of the molecule and simulating its binding to the active sites of various potential protein targets.

The piperazine moiety is a well-known pharmacophore present in numerous biologically active compounds, suggesting a range of potential targets. nih.govscispace.com Studies on similar piperazine derivatives have identified interactions with targets such as dopamine (B1211576) receptors, sigma receptors, urease, and various kinases. nih.govnih.govnih.gov Molecular docking simulations for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate would explore its binding potential to these and other receptors.

The simulation process analyzes the ligand's conformational flexibility and its interactions with the receptor's binding pocket. Key outputs include the binding energy (often expressed in kcal/mol) and the inhibition constant (Ki), which estimate the ligand's binding affinity. Lower binding energies typically indicate a more stable ligand-receptor complex. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net For instance, docking this compound against a dopamine D3 receptor might reveal key hydrogen bonds between the piperazine nitrogens and amino acid residues like aspartate within the receptor's active site.

Table 1: Representative Molecular Docking Simulation Results for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate with a Hypothetical Receptor (Note: This data is illustrative of typical docking simulation output and does not represent experimentally verified results for this specific compound.)

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| Dopamine D3 Receptor | -8.5 | 75.2 | ASP-110, SER-192, PHE-346 |

| Sigma 1 Receptor (S1R) | -7.9 | 150.8 | GLU-172, TYR-103 |

| Androgen Receptor | -9.2 | 25.5 | ARG-752, GLN-711, THR-877 |

| Topoisomerase II | -7.1 | 430.1 | ASP-479, LYS-459 |

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a compound and its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their activities. mdpi.comresearchgate.net

To develop a predictive SAR model for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, a dataset of structurally related piperazine derivatives with experimentally determined biological activities against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, including:

Electronic Descriptors: Such as dipole moment and orbital energies (e.g., HOMO, LUMO), which relate to how a molecule interacts with other molecules. mdpi.com

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity and affects its ability to cross cell membranes. researchgate.net

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule. researchgate.net

Once calculated, these descriptors are used to build a regression model that correlates them with the observed biological activity (e.g., IC50 values). mdpi.com This model can then be used to predict the activity of new or untested compounds like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate based solely on its calculated descriptors. Such models are valuable for guiding the synthesis of new derivatives with potentially improved potency. researchgate.net

Table 2: Examples of Molecular Descriptors for a QSAR Study of Piperazine Derivatives (Note: These are examples of descriptors that would be calculated for the compound and its analogs in a typical QSAR analysis.)

| Descriptor Type | Descriptor Name | Typical Calculated Value Range | Relevance to Biological Activity |

| Hydrophobic | LogP | 1.5 - 4.0 | Membrane permeability, target binding |

| Electronic | Dipole Moment | 1.0 - 5.0 Debye | Polar interactions, receptor recognition |

| Topological | Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Bioavailability, hydrogen bonding potential |

| Steric | Molar Refractivity (MR) | 50 - 100 cm³/mol | Molecular volume, ligand-receptor fit |

| Quantum Chemical | LUMO Energy | -1.5 - 0.5 eV | Electron accepting capability, reactivity |

Prediction of Spectroscopic Properties from First Principles (e.g., Theoretical NMR, UV-Vis)

First-principles, or ab initio, quantum chemical calculations allow for the prediction of molecular properties, including spectroscopic data, directly from the fundamental laws of quantum mechanics without reliance on empirical parameters. rsc.orgwiley.com These methods are powerful tools for structural elucidation and for complementing experimental data. researchgate.net

The process begins with the geometry optimization of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate using a method like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d,p). scispace.comscielo.org.za This calculation determines the molecule's most stable three-dimensional conformation.

Theoretical NMR: Once the geometry is optimized, the Gauge-Independent Atomic Orbital (GIAO) method can be applied to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data can confirm the molecular structure. dergipark.org.tr Discrepancies between calculated and observed shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation. scielo.org.za

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate (Note: Experimental values are hypothetical and provided for illustrative comparison with typical theoretical predictions.)

| Atom/Group | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

| -C(CH₃)₂ | 1.25 | 1.22 | 24.8 | 25.1 |

| -CH₂-N(piperazine) | 2.68 | 2.65 | 55.3 | 54.9 |

| Piperazine -CH₂- | 2.85 (axial), 3.10 (equatorial) | 2.95 (multiplet) | 46.5 | 46.2 |

| -COOCH₃ | 3.70 | 3.68 | 52.1 | 51.9 |

| -C=O | --- | --- | 175.4 | 174.8 |

Theoretical UV-Vis: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. scielo.org.za This information is useful for understanding the electronic structure of the molecule, particularly the transitions involving π-orbitals in any aromatic systems or carbonyl groups.

Table 4: Predicted Electronic Transitions for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate (Note: Data is illustrative of typical TD-DFT output.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 215 | 0.085 | n → σ |

| 198 | 0.150 | n → π (carbonyl) |

Pharmacological and Biological Research Perspectives: Mechanistic and in Vitro Focus

Exploration of Molecular Targets and Receptor Binding Mechanisms

No specific data has been published detailing the interaction of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate with common molecular targets. The piperazine (B1678402) moiety is present in numerous compounds that interact with a variety of receptors and enzymes. For instance, many arylpiperazine derivatives are known to bind to serotonin (B10506) receptors, including the 5-HT2A subtype. Similarly, certain piperazine-containing structures have been investigated as inhibitors of various enzymes. However, without specific experimental data for Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, any discussion of its potential targets would be speculative.

Ligand-Receptor Interactions with H1 and 5-HT2A Receptors

There is no available research data on the binding affinity or interaction mechanisms of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate with either the histamine (B1213489) H1 receptor or the serotonin 5-HT2A receptor.

Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase, HDACIs, VEGFR2)

There are no published studies evaluating the inhibitory activity of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate against enzymes such as Monoacylglycerol Lipase (MAGL), histone deacetylases (HDACIs), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Investigation of other Receptor Subtypes and Binding Affinities (e.g., 5-HT7, sigma-1)

Scientific literature lacks any data concerning the binding profile and affinity of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate for other receptor subtypes, including the serotonin 5-HT7 receptor and the sigma-1 receptor.

In Vitro Cellular and Biochemical Mechanistic Studies

In the absence of identified molecular targets, there is a corresponding lack of research into the cellular and biochemical effects of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate.

Modulation of Cellular Pathways and Signaling Cascades

No studies have been published that investigate the effects of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate on any cellular pathways or signaling cascades.

Effects on Cell Proliferation and Apoptosis in Non-Clinical Models

There is no available data from in vitro studies describing the effects of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate on cell proliferation or apoptosis in any cell-based models.

Anti-Microbial Activity at the Molecular Level (e.g., DprE1 inhibition if applicable)

The piperazine scaffold is a privileged structure in drug discovery, known to be a core component of numerous antimicrobial agents. nih.govnih.gov A prominent molecular target for piperazine-containing compounds, particularly in the context of tuberculosis, is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). tandfonline.com DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. tandfonline.com Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. asm.org

Several potent DprE1 inhibitors, such as the benzothiazinones (BTZs), feature a piperazine ring that is crucial for their activity. researchgate.net For instance, Macozinone (PBTZ-169) is a clinical trial candidate that contains a piperazine moiety and irreversibly inhibits DprE1. asm.orgnih.gov The mechanism of covalent inhibitors often involves the reduction of a nitro group on the inhibitor by the FAD cofactor within the DprE1 active site. nih.gov This generates a reactive nitroso species that forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible enzyme inhibition. nih.gov Non-covalent inhibitors also bind within the same pocket, interacting with key residues. researchgate.netnih.gov Given the presence of the piperazine ring, a known pharmacophore for DprE1 inhibition, it is plausible that Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate could be investigated as a potential inhibitor of this validated antitubercular target. The piperazine nitrogens can play a critical role in target binding and in modulating the physicochemical properties, such as solubility and bioavailability, of the molecule. tandfonline.com

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

The rational design of new therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity. For a compound like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate, SAR studies would focus on the independent and synergistic contributions of its core components.

The piperazine ring is a versatile scaffold with two nitrogen atoms (N1 and N4) that can be substituted to modulate pharmacological properties. researchgate.net The nature of the substituent on the second nitrogen of the piperazine ring profoundly influences bioactivity and target selectivity. mdpi.com In the context of DprE1 inhibitors, SAR studies have shown that bulky, lipophilic groups attached to the piperazine nitrogen often enhance potency. researchgate.net For example, modifications to the piperazine moiety in benzothiazinone-based DprE1 inhibitors have demonstrated that alkyl substituents generally confer better antitubercular activity than aryl substituents. nih.govresearchgate.net

Conversely, incorporating polar groups or specific heterocyclic rings can alter selectivity for other targets or improve pharmacokinetic properties. nih.gov Studies on various piperazine derivatives have shown that electron-withdrawing groups (e.g., Cl, NO2) can enhance antibacterial activity, while electron-donating groups may reduce it. benthamdirect.com The choice of substituent is therefore a critical element in the design process, balancing potency, selectivity, and drug-like properties. mdpi.comnih.gov

| Parent Scaffold | Piperazine N4-Substituent | Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzothiazinone (DprE1 Inhibitor) | Cyclohexylmethyl | High antitubercular potency (e.g., Macozinone) | nih.govresearchgate.net |

| Benzothiazinone (DprE1 Inhibitor) | Aryl groups | Generally lower antitubercular activity compared to alkyl groups | researchgate.net |

| Naphthalen-2-ol derivative (Dopamine D3 Receptor) | Substituted Indole rings | Maintains high affinity and selectivity | nih.gov |

| Chalcone Hybrid | Fluorine-substituted Phenyl | Showed the best anti-tumor activity in a series | tandfonline.com |

| Oxadiazole (DprE1 Inhibitor) | Replacement of piperidine (B6355638) with piperazine | Abolished whole-cell activity in this specific scaffold | nih.gov |

The 2,2-dimethylpropanoate group, also known as a pivalate (B1233124) ester, contributes significantly to the molecule's steric and electronic properties. The gem-dimethyl group at the alpha-carbon introduces considerable steric bulk. This feature can be advantageous in drug design for several reasons:

Metabolic Stability: The steric hindrance can shield the adjacent ester group from hydrolysis by esterases, potentially increasing the compound's metabolic stability and prolonging its duration of action.

Conformational Restriction: The bulky group can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This can lead to increased potency and selectivity.

Lipophilicity: The alkyl groups increase the lipophilicity of the molecule, which can influence its ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier.

The methyl ester itself provides a site for potential hydrogen bonding and can be a key interaction point within a receptor's binding pocket. patsnap.com Furthermore, esters can act as prodrugs, which are cleaved in vivo to release an active carboxylic acid, although in this specific structure, the primary activity is more likely associated with the piperazine core.

The design of analogues based on a lead structure like Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate would follow established medicinal chemistry strategies to enhance desired properties. mdpi.com

Piperazine N4-Substitution: A primary strategy would be to synthesize a library of compounds with diverse substituents at the available nitrogen of the piperazine ring. This allows for probing the target's binding pocket to identify groups that can form additional favorable interactions (hydrophobic, hydrogen bonding, ionic) to increase affinity. nih.gov

Bioisosteric Replacement: The ester group could be replaced with other functionalities, such as an amide, a ketone, or a sulfone, to alter metabolic stability, polarity, and binding interactions. For example, introducing a sulfonyl group into piperazine-containing benzothiazinones was explored to improve solubility and bioavailability. nih.govnih.gov

Scaffold Hopping: The propanoate "linker" could be modified. Changing its length, rigidity, or composition can optimize the spatial orientation of the piperazine and its substituent relative to the rest of the molecule, which is crucial for effective target engagement. nih.gov

Computational Modeling: Modern drug design heavily relies on computational tools. mdpi.com Techniques like molecular docking can predict how analogues might bind to a target like DprE1, helping to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov

Functional Biological Assays in Recombinant Systems and Cell Lines

To evaluate the pharmacological profile of a novel compound, a cascade of in vitro assays is employed. These assays are designed to confirm target engagement, determine potency, and assess selectivity and general toxicity.

For a compound with suspected antimicrobial activity, the initial screening would involve whole-cell assays to determine its effect on bacterial growth. nih.gov This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com If a specific molecular target like DprE1 is hypothesized, biochemical assays using the purified recombinant enzyme are performed to determine the IC50 value—the concentration required to inhibit 50% of the enzyme's activity. researchgate.net

Crucially, to assess the compound's potential for therapeutic use, its effect on mammalian cells is evaluated to establish a selectivity index. Cytotoxicity assays are performed using various cell lines, such as liver cells (HepG2) to assess potential hepatotoxicity, or lung cells (A549) if the intended use is for respiratory infections. mdpi.comnih.gov Non-cancerous cell lines like fibroblasts (3T3) or normal lung cells (MRC-5) are often used as controls for general toxicity. researchgate.net

| Assay Type | System Used | Parameter Measured | Purpose | Reference |

|---|---|---|---|---|

| Enzyme Inhibition Assay | Recombinant DprE1 Protein | IC50 (50% Inhibitory Concentration) | Determine direct potency and target engagement. | researchgate.netnih.gov |

| Broth Microdilution / Agar Dilution | Bacterial Cultures (e.g., M. tuberculosis H37Rv, S. aureus) | MIC (Minimum Inhibitory Concentration) | Assess whole-cell antimicrobial potency. | mdpi.comnih.gov |

| Bactericidal/Bacteriostatic Assay | Bacterial Cultures | MBC (Minimum Bactericidal Concentration) | Distinguish between killing or inhibiting bacterial growth. | nih.gov |

| MTT / Resazurin / SRB Assay | Mammalian Cell Lines (e.g., HepG2, A549, VERO, 3T3) | CC50 / IC50 (50% Cytotoxic/Inhibitory Concentration) | Evaluate cytotoxicity and assess selectivity for the microbial target over host cells. | nih.govresearchgate.netmdpi.com |

| Microsomal Stability Assay | Liver Microsomes (Human, Rat) | Metabolic Half-life (t½) | Predict metabolic clearance and stability. | asm.org |

Applications in Medicinal Chemistry and Chemical Biology Research

Role in Peptidomimetic and Biomimetic Chemistry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov Heterocyclic compounds, including piperazine (B1678402) derivatives, are considered privileged scaffolds for creating peptidomimetic molecules because they can serve as bioisosteres for amide bonds and constrain the molecule into a desired conformation for target binding. nih.gov

A key goal in peptidomimetic chemistry is to replicate the secondary structures of peptides, such as α-helices and β-turns, which are often involved in critical biological interactions. nih.gov The rigid, chair-like conformation of the piperazine ring makes it an excellent scaffold for this purpose. By attaching appropriate side-chain mimics to the piperazine core, it is possible to create compounds that project functional groups in a spatial orientation that mimics the presentation of amino acid residues in a natural peptide structure. nih.govprismbiolab.com For example, α-helix mimetics have been developed based on a phenyl-piperazine-triazine core, which can effectively mimic the key side-chain residues involved in protein-protein interactions. nih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is associated with numerous diseases, making them attractive but challenging therapeutic targets. whiterose.ac.uknih.gov Small molecules that can modulate PPIs are of great interest in drug discovery. nih.govmdpi.com The relatively large and flat surfaces of PPI interfaces often require larger ligands than traditional enzyme inhibitors. whiterose.ac.uk

Piperazine-based scaffolds provide a versatile platform for developing PPI modulators. whiterose.ac.uk Their ability to be decorated with multiple functional groups allows for the creation of molecules that can span the extended binding surfaces of PPIs and mimic the "hot-spot" amino acid residues that are critical for the interaction. ajwilsonresearch.com Computational methods have been used to identify generic piperazine scaffolds that can be functionalized to target different α-helix mediated PPIs, such as the p53/hDM2 interaction, which is a key target in oncology. whiterose.ac.uk

Table 2: Piperazine Scaffolds in PPI Modulation

| PPI Target | Scaffold Type | Therapeutic Area | Key Feature | Reference |

| p53/hDM2 | Multi-functional piperazines | Oncology | Mimics α-helix of p53 to disrupt interaction. | whiterose.ac.uk |

| NOXA-B/MCL-1 | Bi- and tri-decorated piperazines | Oncology | Designed to inhibit anti-apoptotic protein interactions. | whiterose.ac.uk |

Contribution to Lead Compound Generation and Optimization in Drug Discovery Pipelines

The piperazine ring is a highly valued structural motif in lead generation and optimization. tandfonline.com Its incorporation into a molecule can significantly improve aqueous solubility and other pharmacokinetic properties, which are critical for a compound's success as a drug. nih.govnih.gov The two nitrogen atoms of piperazine have a pKa that often leads to increased water solubility, a key factor in bioavailability. nih.gov